molecular formula C21H40O3 B15191352 Linoleyl-1-glyceryl ether CAS No. 10431-08-0

Linoleyl-1-glyceryl ether

Cat. No.: B15191352
CAS No.: 10431-08-0
M. Wt: 340.5 g/mol
InChI Key: LJWCDOKHVAQUBC-HZJYTTRNSA-N
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Description

Linoleyl-1-glyceryl ether is a chemical compound that belongs to the class of glyceryl ethers It is characterized by the presence of a linoleyl group attached to the first carbon of a glycerol molecule through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Linoleyl-1-glyceryl ether can be synthesized through the etherification of glycerol with linoleyl alcohol. The reaction typically involves the use of homogeneous acid catalysts to facilitate the formation of the ether bond. The reaction conditions, such as temperature, catalyst type, and molar ratio of reactants, play a crucial role in determining the yield and selectivity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous reactors to ensure efficient mixing and heat transfer. The use of homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common. The reaction is carried out at elevated temperatures to enhance the reaction rate and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Linoleyl-1-glyceryl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of linoleyl-1-glyceryl ether involves its ability to interact with lipid bilayers in biological membranes. The linoleyl group, being hydrophobic, can insert into the lipid bilayer, disrupting the lipid organization and increasing membrane fluidity. This enhances the permeability of the membrane, allowing for increased absorption of drugs and other molecules .

Comparison with Similar Compounds

Linoleyl-1-glyceryl ether can be compared with other glyceryl ethers, such as:

This compound is unique due to the presence of two double bonds in the linoleyl group, which imparts distinct chemical and biological properties compared to its saturated counterparts.

Properties

CAS No.

10431-08-0

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

3-[(9Z,12Z)-octadeca-9,12-dienoxy]propane-1,2-diol

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h6-7,9-10,21-23H,2-5,8,11-20H2,1H3/b7-6-,10-9-

InChI Key

LJWCDOKHVAQUBC-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CO)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CO)O

Origin of Product

United States

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